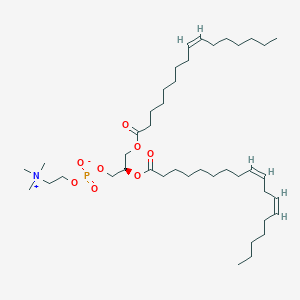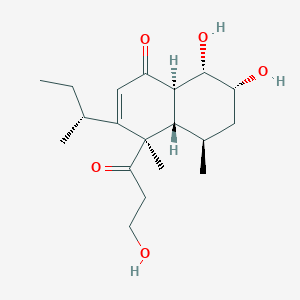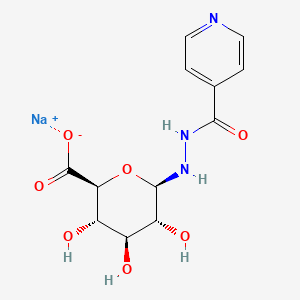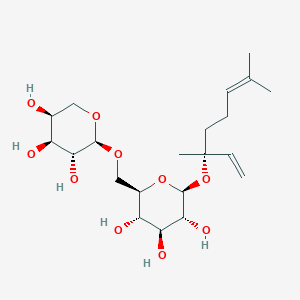
Latrunculone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Latrunculone A is a macrolide. It has a role as a metabolite.
科学的研究の応用
1. Actin Cytoskeleton Disruption
Latrunculone A is extensively used as a potent agent for disrupting the actin cytoskeleton in living cells. It works by binding to monomeric actin, leading to the disassembly of actin filaments. This makes it a valuable tool for studying cell morphology, cytoskeletal organization, and related cellular processes (Yarmola et al., 2000).
2. Enhancing Cellular Outflow Facility
Research has shown that latrunculone A can significantly enhance outflow facility in the eyes, particularly in monkeys. This effect is primarily due to its ability to disorganize the actin cytoskeleton in the trabecular meshwork, suggesting its potential utility as an antiglaucoma strategy (Peterson et al., 2000).
3. Investigating Plant Cell Elongation
Latrunculone A's impact extends to the plant world, where it has been used to demonstrate that F-actin is essential for plant cell elongation. This discovery has been crucial in understanding the role of the cytoskeleton in plant growth and development (Baluška et al., 2001).
4. Antifungal Applications
In the realm of microbiology, latrunculone A has shown effectiveness against the pathogenic yeast Cryptococcus neoformans. By disrupting the actin cytoskeleton, it impedes cell division, highlighting its potential as a novel antifungal agent (Kopecká et al., 2015).
5. Improving Developmental Capacity in Cloned Embryos
Significantly, latrunculone A enhances the in vitro and in vivo development of cloned embryos, such as those derived from kidney fibroblasts of aged Clawn miniature boars. This suggests its utility in improving the efficiency of somatic cell nuclear transfer techniques (Himaki et al., 2012).
特性
製品名 |
Latrunculone A |
|---|---|
分子式 |
C22H31NO7S |
分子量 |
453.6 g/mol |
IUPAC名 |
(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione |
InChI |
InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1 |
InChIキー |
CAODWWDJZSOHTH-FSRSQASASA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C |
正規SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1264560.png)




![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)

![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)